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benzyl(triphenyl)phosphanium;hydrochloride

Cat. No.: B15089069
M. Wt: 389.9 g/mol
InChI Key: USFRYJRPHFMVBZ-UHFFFAOYSA-N
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Description

Overview of Quaternary Phosphonium (B103445) Salts in Modern Chemical Transformations

Quaternary phosphonium salts (QPS) are a class of organic compounds characterized by a central phosphorus atom bonded to four organic groups, resulting in a positively charged cation. This structure is analogous to quaternary ammonium (B1175870) salts. The properties and reactivity of QPS can be finely tuned by modifying the organic substituents, making them highly versatile. researchgate.net

In contemporary chemistry, QPS are indispensable for a variety of transformations. They are perhaps most famously known as precursors to phosphorus ylides, the key reagents in the Wittig reaction, a fundamental method for synthesizing alkenes from aldehydes and ketones. umkc.edu Beyond this cornerstone reaction, many QPS, including benzyl(triphenyl)phosphanium chloride, are highly effective phase-transfer catalysts (PTCs). chemimpex.com PTCs facilitate reactions between reactants located in different immiscible phases, such as an organic and an aqueous layer, by transporting one reactant across the phase boundary to react with the other. chemimpex.comchemicalbull.com This catalytic action enhances reaction rates, improves yields, and often allows for milder reaction conditions, contributing to more efficient and sustainable chemical processes. chemicalbull.com

Furthermore, the unique physicochemical properties of certain QPS have led to their use as ionic liquids. These salts, which are liquid at relatively low temperatures, offer advantages such as low vapor pressure, high thermal stability, and non-flammability, positioning them as environmentally friendlier alternatives to conventional organic solvents. Their applications are broad, spanning from roles as disinfectants and biocides to flame retardants and corrosion inhibitors. nbinno.com

Significance of Benzyl(triphenyl)phosphanium Chloride as a Versatile Synthetic Reagent and Catalytic Agent

Benzyl(triphenyl)phosphanium chloride, with the chemical formula C25H22ClP, stands out as a particularly useful member of the quaternary phosphonium salt family. guidechem.com It is a white to off-white crystalline solid that is soluble in water and polar solvents like alcohol. vestachem.comchemicalbook.comfishersci.no This solubility profile is crucial for its application in various reaction systems. vestachem.com

As a synthetic reagent, its primary role is in the Wittig reaction to introduce a benzylidene group, forming stilbenes and other related structures. The presence of the benzyl (B1604629) group influences the reactivity of the corresponding ylide. The traditional synthesis of benzyl(triphenyl)phosphanium chloride involves the reaction of triphenylphosphine (B44618) with benzyl chloride. alfa-chemistry.comchegg.com

Its significance extends to its function as a potent phase-transfer catalyst in numerous organic reactions, including alkylations and acylations. chemimpex.com By facilitating the transfer of ions between aqueous and organic phases, it accelerates reaction rates and improves product yields. chemimpex.comguidechem.com This catalytic activity is leveraged in the industrial production of polymers, such as fluoroelastomers, agrochemicals, and pharmaceuticals. chemimpex.comvestachem.comfishersci.no

In the realm of materials chemistry, benzyl(triphenyl)phosphanium chloride is finding applications as a curing accelerator and crosslinking agent. vestachem.comchemicalbook.com For instance, it is used as an accelerator in the bisphenol AF curing system for fluoroelastomers and as a crosslinking agent for nanocomposites, enhancing the properties of the final materials. chemicalbook.comfishersci.no Its incorporation into polymer matrices is an area of ongoing research to improve the mechanical, thermal, and conductive properties of various materials.

The following tables summarize the key properties and applications of benzyl(triphenyl)phosphanium chloride.

Table 1: Physicochemical Properties of Benzyl(triphenyl)phosphanium Chloride

PropertyValue
CAS Number 1100-88-5
Molecular Formula C25H22ClP
Molecular Weight 388.87 g/mol
Appearance White to off-white crystalline powder
Melting Point ≥300 °C (decomposes)
Solubility Soluble in water and alcohol; Insoluble in acetone (B3395972)
Density 1.18 - 1.21 g/cm³ at 20 °C

This data is compiled from multiple sources. guidechem.comvestachem.comchemicalbook.comfishersci.nochemicalbook.comnih.gov

Table 2: Key Applications of Benzyl(triphenyl)phosphanium Chloride

Application AreaSpecific Use
Organic Synthesis Reagent in the Wittig reaction for the synthesis of alkenes (e.g., trans-stilbenes). chemicalbook.com
Catalysis Phase-transfer catalyst in various organic reactions. guidechem.comvestachem.com
Polymer Chemistry Curing accelerator for fluoroelastomers. vestachem.comfishersci.no
Materials Science Crosslinking agent for nanocomposites. chemicalbook.comscientificlabs.com
Fine Chemical Industry Intermediate in the production of pharmaceuticals and agrochemicals. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23ClP+ B15089069 benzyl(triphenyl)phosphanium;hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H23ClP+

Molecular Weight

389.9 g/mol

IUPAC Name

benzyl(triphenyl)phosphanium;hydrochloride

InChI

InChI=1S/C25H22P.ClH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;

InChI Key

USFRYJRPHFMVBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Benzyl Triphenyl Phosphanium Chloride

Classical Synthesis Routes: Mechanistic Understanding and Optimization Parameters

The traditional synthesis of benzyl(triphenyl)phosphanium chloride is rooted in the principles of nucleophilic substitution, a fundamental concept in organic chemistry.

Nucleophilic Substitution Reactions via Benzyl (B1604629) Halides and Triphenylphosphine (B44618)

The most conventional and widely employed method for the synthesis of benzyl(triphenyl)phosphanium chloride involves the reaction of triphenylphosphine with a benzyl halide, typically benzyl chloride. brainly.comalfa-chemistry.com This transformation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. brainly.comalfa-chemistry.com

In this reaction, the triphenylphosphine acts as the nucleophile, utilizing the lone pair of electrons on the phosphorus atom to attack the electrophilic benzylic carbon of the benzyl chloride. brainly.com This concerted mechanism involves the simultaneous formation of the carbon-phosphorus bond and the cleavage of the carbon-chlorine bond, leading to the displacement of the chloride ion and the formation of the desired quaternary phosphonium (B103445) salt. brainly.com

The reaction is typically carried out by refluxing the reactants in a suitable organic solvent. A common laboratory-scale procedure involves reacting equimolar amounts of benzyl chloride and triphenylphosphine in a solvent like chloroform (B151607) for a duration of 2 to 3 hours. alfa-chemistry.com The product, being a salt, often precipitates out of the non-polar or moderately polar organic solvent upon cooling and can be isolated by filtration.

Kinetic Investigations and Solvent Effects in Phosphonium Salt Formation

The rate and efficiency of the SN2 reaction for the formation of benzyl(triphenyl)phosphanium chloride are significantly influenced by the choice of solvent. Kinetic studies have been instrumental in elucidating the role of the solvent in this process. The reaction generally follows pseudo-first-order kinetics. datapdf.com

The polarity of the solvent plays a crucial role. Polar aprotic solvents are known to accelerate SN2 reactions as they can solvate the cation but not the nucleophile, thus not hindering the nucleophile's attack on the electrophile. Conversely, polar protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate. datapdf.com

A kinetic study on the reaction between benzyl chloride and triphenylphosphine has demonstrated a clear trend in reaction rates with different solvents. The order of relative activities of solvents was found to be: methanol (B129727) > acetic acid > dichloromethane (B109758) > acetone (B3395972) > ether > benzene (B151609) > toluene. datapdf.com This indicates that more polar solvents generally lead to a faster reaction.

Table 1: Effect of Solvent on the Pseudo-First-Order Rate Constant for the Synthesis of Benzyl(triphenyl)phosphanium Chloride

SolventRate Constant (k) x 104 (s-1)
Methanol1.83
Acetic Acid1.25
Dichloromethane0.92
Acetone0.67
Ether0.33
Benzene0.17
Toluene0.08

Data sourced from a kinetic study of the substitution reaction of benzyl chloride with triphenylphosphine. datapdf.com

Sustainable Synthesis Approaches: Adherence to Green Chemistry Principles

In recent years, the development of synthetic methodologies for benzyl(triphenyl)phosphanium chloride has increasingly focused on aligning with the principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of environmentally benign substances.

Aqueous-Phase Reaction Systems: Efficiency and Environmental Considerations

A significant advancement in the sustainable synthesis of benzyl(triphenyl)phosphanium chloride is the use of aqueous-phase reaction systems. This method circumvents the need for volatile and often hazardous organic solvents. google.com A patented process describes a method where triphenylphosphine is reacted with an excess of benzyl chloride in a water-benzyl chloride mixed solution. google.com

Solvent-Free Synthetic Techniques: Advantages in Yield and Purity

Pushing the boundaries of green synthesis, solvent-free techniques offer a compelling alternative by completely eliminating the use of solvents. Mechanochemistry, specifically high-energy ball-milling, has emerged as a viable method for the synthesis of phosphonium salts. rsc.org

In this technique, solid triphenylphosphine and a solid organic halide are milled together at ambient temperature. rsc.org The mechanical energy input facilitates the reaction between the solid reactants, leading to the formation of the phosphonium salt. rsc.org This solvent-free approach not only eliminates solvent waste but can also lead to the formation of products with high purity, sometimes favoring the thermodynamically more stable product over what is observed in solution-phase reactions. rsc.org While specific data for the mechanochemical synthesis of benzyl(triphenyl)phosphanium chloride is not extensively detailed in the provided search results, the successful application of this method to other phosphonium salts suggests its high potential for this synthesis as well. rsc.org

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted synthesis is another green chemistry tool that has been effectively applied to the synthesis of phosphonium salts, offering significant advantages in terms of reaction speed and energy efficiency. biomedres.us The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. biomedres.us

A study on the synthesis of substituted-benzyltriphenylphosphonium bromides, a close analogue of the chloride salt, demonstrated the efficacy of this method. The reaction of triphenylphosphine and a benzyl bromide in THF under microwave irradiation at 60°C was completed in just 30 minutes, yielding the product in high yields (87-98%). biomedres.us

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Benzyltriphenylphosphonium (B107652) Halide

MethodSolventTemperature (°C)TimeYield (%)
Conventional HeatingTolueneRefluxOvernight-
Microwave IrradiationTHF6030 min97

Data adapted from studies on the synthesis of benzyltriphenylphosphonium halides. biomedres.usrsc.org

This rapid and efficient method highlights the potential of microwave-assisted synthesis to significantly improve the sustainability profile of benzyl(triphenyl)phosphanium chloride production by reducing energy consumption and potentially allowing for the use of more benign solvents or even solvent-free conditions.

Preparation of Functionalized Benzyl(triphenyl)phosphanium Derivatives and Analogs

The synthesis of functionalized benzyl(triphenyl)phosphanium derivatives and analogs is crucial for various applications, including their use as Wittig reagents, phase-transfer catalysts, and ionic liquids. The structural modifications can be broadly categorized into two types: substitution on the benzyl group and alterations to the triphenylphosphine moiety.

A prevalent method for synthesizing benzyl(triphenyl)phosphanium salts involves the reaction of a substituted benzyl halide with triphenylphosphine. This nucleophilic substitution reaction is straightforward and accommodates a wide range of functional groups on the benzyl ring. To enhance reaction efficiency, microwave-assisted synthesis has been successfully employed, often leading to higher yields and significantly reduced reaction times compared to conventional heating methods. For instance, a series of substituted-benzyltriphenylphosphonium bromides were prepared in good to quantitative yields (87-98%) from the corresponding substituted-benzylhalides and triphenylphosphine using microwave irradiation in the presence of THF at 60 °C for 30 minutes. biomedres.usbiomedres.us

An alternative route to these phosphonium salts starts from substituted benzyl alcohols. One approach involves the reaction of benzyl alcohols with triphenylphosphine hydrobromide, where the water formed is removed by azeotropic distillation. researchgate.net This method has been shown to be effective for benzyl alcohols containing tertiary amine groups. researchgate.net Another one-pot procedure utilizes benzyl alcohols substituted with electron-donating groups, which react with triphenylphosphine and acetic acid in refluxing toluene. arkat-usa.org This method is particularly suitable for benzyl alcohols that can stabilize a benzylic carbocation intermediate. arkat-usa.org

The versatility of these synthetic strategies allows for the preparation of a diverse library of benzyl(triphenyl)phosphanium derivatives with tailored electronic and steric properties.

Synthesis of Substituted Benzyltriphenylphosphonium Bromides via Microwave Irradiation

An efficient method for the preparation of substituted benzyltriphenylphosphonium bromides utilizes microwave irradiation. The reaction of various substituted benzyl bromides with triphenylphosphine in THF at 60°C for 30 minutes under microwave conditions affords the desired products in high yields. biomedres.usbiomedres.us

Table 1: Synthesis of Substituted Benzyltriphenylphosphonium Bromides

Entry Benzyl Bromide Substituent Product Yield (%) Melting Point (°C)
1 4-Fluoro (4-Fluorobenzyl)triphenylphosphonium bromide 98 256
2 2,4-Difluoro (2,4-Difluorobenzyl)triphenylphosphonium bromide 97 258
3 4-Chloro (4-Chlorobenzyl)triphenylphosphonium bromide 97 328-329
4 4-Bromo (4-Bromobenzyl)triphenylphosphonium bromide 98 248-250
5 2-Nitro (2-Nitrobenzyl)triphenylphosphonium bromide 96 255-257
6 3-Nitro (3-Nitrobenzyl)triphenylphosphonium bromide 95 268-270
7 4-Nitro (4-Nitrobenzyl)triphenylphosphonium bromide 98 288-290

Data sourced from Biomedical Journal of Scientific & Technical Research and ResearchGate. biomedres.usresearchgate.net

Synthesis from Substituted Benzyl Alcohols

Functionalized benzyltriphenylphosphonium salts can also be prepared directly from benzyl alcohols. This approach avoids the need to first convert the alcohol to a halide. One such method involves the reaction of a substituted benzyl alcohol with triphenylphosphine in the presence of acetic acid. arkat-usa.org

Table 2: One-pot Synthesis of Benzyltriphenylphosphonium Acetates from Benzyl Alcohols

Entry Benzyl Alcohol Substituent Reaction Time (h) Product Yield (%)
1 4-Methoxy 4 (4-Methoxybenzyl)triphenylphosphonium acetate 80
2 3,4-Dimethoxy 4 (3,4-Dimethoxybenzyl)triphenylphosphonium acetate 85
3 3,4,5-Trimethoxy 5 (3,4,5-Trimethoxybenzyl)triphenylphosphonium acetate 82

This methodology is effective for benzyl alcohols with electron-donating substituents. arkat-usa.org

Polymer-Supported Analogs

In addition to discrete molecular derivatives, analogs of benzyl(triphenyl)phosphanium chloride can be immobilized on a polymer support. A novel crosslinked polymer with a benzyl(triphenyl)phosphonium ionic liquid moiety was synthesized from triphenylphosphine and p-xylylene dichloride. rsc.org This approach results in a heterogeneous catalyst with a high surface area, where the bulky ionic liquid molecules are integrated into the polymer framework, which can prevent the leaching of the active sites. rsc.org

Advanced Applications in Catalysis and Organic Synthesis

The Wittig Olefination Reaction: A Cornerstone Application in Carbon-Carbon Bond Formation

The Wittig reaction provides a powerful and versatile method for alkene synthesis, offering a high degree of control over the location of the newly formed double bond. libretexts.org The reaction involves the interaction of a phosphorus ylide with an aldehyde or a ketone. youtube.com Benzyl(triphenyl)phosphanium;hydrochloride serves as a stable precursor, or "pre-catalyst," for the reactive ylide species.

The initial and crucial step in the Wittig reaction is the deprotonation of the phosphonium (B103445) salt to form the highly reactive phosphonium ylide (also known as a phosphorane). udel.edu The acidity of the α-hydrogens on the carbon adjacent to the phosphorus atom in this compound is significantly increased, facilitating their removal by a base. masterorganicchemistry.com

A variety of bases can be employed for this purpose, with the choice of base and reaction conditions influencing the subsequent reaction's efficiency and stereochemical outcome. Strong bases are typically required to generate the ylide. libretexts.org Common bases include organolithium reagents like n-butyllithium (n-BuLi), sodium amide (NaNH₂), and sodium hydroxide (B78521) (NaOH). masterorganicchemistry.comumkc.edu For instance, in the reaction of benzyltriphenylphosphonium (B107652) chloride with 9-anthraldehyde, a 50% aqueous solution of sodium hydroxide is used to generate the ylide. youtube.comumkc.edu

The reaction is often carried out in a suitable solvent that can dissolve the reactants. Dichloromethane (B109758) and N,N-dimethylformamide (DMF) are frequently used solvents for this transformation. udel.eduumkc.edu The generation of the ylide is often visually indicated by a color change in the reaction mixture. udel.edu

Base Typical Solvent Notes
Sodium hydroxide (NaOH)Dichloromethane, N,N-Dimethylformamide (DMF)A common and effective base for generating the benzylidenetriphenylphosphorane (B8806397) ylide. udel.eduumkc.edu
n-Butyllithium (n-BuLi)Diethyl ether, Tetrahydrofuran (THF)A very strong base, often used for less acidic phosphonium salts. masterorganicchemistry.com
Sodium amide (NaNH₂)Liquid ammonia, Tetrahydrofuran (THF)Another strong base capable of deprotonating the phosphonium salt. masterorganicchemistry.com
Potassium phosphateSolvent-freeUsed in green chemistry approaches to the Wittig reaction.

Once the phosphorus ylide is formed, it acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. umkc.edu The currently accepted mechanism for the Wittig reaction under lithium-free conditions involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound. wikipedia.org This cycloaddition directly forms a four-membered ring intermediate known as an oxaphosphetane. wikipedia.orgorganic-chemistry.org

This oxaphosphetane intermediate is generally unstable and rapidly decomposes in a retro-[2+2] cycloreversion process. masterorganicchemistry.com This decomposition is driven by the formation of a very strong phosphorus-oxygen double bond in the by-product, triphenylphosphine (B44618) oxide, which provides a significant thermodynamic driving force for the reaction. youtube.com The other product of this fragmentation is the desired alkene. umkc.edu

Earlier mechanistic proposals suggested the formation of a zwitterionic betaine (B1666868) intermediate, which would then cyclize to the oxaphosphetane. organic-chemistry.org While betaine intermediates may play a role in reactions conducted in the presence of lithium salts, evidence suggests that for lithium-free Wittig reactions, the concerted pathway to the oxaphosphetane is favored. wikipedia.org

A significant aspect of the Wittig reaction is its ability to control the stereochemistry of the resulting alkene, leading to the preferential formation of either the (E)- or (Z)-isomer. The stereochemical outcome is heavily dependent on the nature of the substituents on the ylide. organic-chemistry.org

Ylides are generally categorized as stabilized, semi-stabilized, or non-stabilized (unstable).

Non-stabilized ylides , where the R group is an alkyl group, typically lead to the formation of (Z)-alkenes with moderate to high selectivity. wikipedia.org

Stabilized ylides , which contain an electron-withdrawing group (like an ester or ketone) on the carbanion, are more stable and less reactive. They predominantly yield (E)-alkenes. wikipedia.orgorganic-chemistry.org

Semi-stabilized ylides , such as the benzylidenetriphenylphosphorane derived from this compound (where the R group is a phenyl group), often result in poor (E)/(Z) selectivity. wikipedia.org

The stereoselectivity of the Wittig reaction is determined by the kinetic control of the addition of the ylide to the carbonyl. wikipedia.org For non-stabilized ylides, the initial cycloaddition to form the oxaphosphetane is rapid and irreversible, leading to the kinetically favored cis-substituted oxaphosphetane, which then decomposes to the (Z)-alkene. With stabilized ylides, the initial addition is often reversible, allowing for equilibration to the thermodynamically more stable trans-substituted oxaphosphetane, which then yields the (E)-alkene. organic-chemistry.org The presence of lithium salts can also significantly impact the stereochemical outcome by potentially facilitating the equilibration of intermediates. masterorganicchemistry.comwikipedia.org

The Wittig reaction is widely applicable to a broad range of aldehydes and ketones. wikipedia.org It is particularly valuable for introducing a methylene (B1212753) group using methylenetriphenylphosphorane. wikipedia.org However, the reactivity can be influenced by steric hindrance around the carbonyl group. Sterically hindered ketones may react slowly or give poor yields, especially with stabilized ylides. libretexts.org

A key advantage of the Wittig reaction is its tolerance of a wide variety of functional groups on both the carbonyl compound and the phosphonium ylide. The reaction is compatible with functional groups such as alcohols (-OH), ethers (-OR), aromatic nitro groups, and even esters. libretexts.org This broad compatibility minimizes the need for protecting groups, simplifying synthetic planning.

The ylide itself can also contain various functional groups. For instance, ylides can incorporate alkene and aromatic ring functionalities. libretexts.org Even carbonyl and nitrile groups can be present if they are conjugated with the ylide, forming the basis of stabilized ylides. libretexts.org

Reactant Type Compatibility/Limitations
AldehydesGenerally reactive. Can be prone to oxidation, polymerization, or decomposition. libretexts.org
KetonesGenerally reactive. Sterically hindered ketones can be problematic, leading to low yields. libretexts.org
Esters, AmidesCarbonyl groups of esters and amides are generally not reactive towards phosphonium ylides. masterorganicchemistry.com
Functional Groups (on either reactant)Tolerates -OH, -OR, aromatic nitro groups, and esters. libretexts.org

The Wittig reaction can be effectively performed under phase-transfer catalysis (PTC) conditions, particularly when using a strong, aqueous base like sodium hydroxide with organic-soluble reactants. mnstate.edu In such a biphasic system (e.g., dichloromethane and water), the phosphonium salt, this compound, can itself act as a phase-transfer catalyst. chegg.comchegg.com

In this scenario, the deprotonation of the phosphonium salt by the hydroxide ion occurs at the interface of the two liquid phases. mnstate.edu The resulting neutral ylide is soluble in the organic phase and can then react with the aldehyde or ketone. This technique is advantageous as it avoids the need for anhydrous solvents and strongly basic organometallic reagents. mnstate.edu The vigorous stirring of the biphasic mixture is crucial to maximize the interfacial surface area where the reaction occurs. mnstate.edu The use of PTC in Wittig reactions aligns with the principles of green chemistry by potentially reducing the use of hazardous organic solvents. researchgate.net

While the Wittig reaction is most commonly employed in an intermolecular fashion to connect two different molecules, it can also be utilized in an intramolecular sense to form cyclic compounds. In an intramolecular Wittig reaction, the phosphonium ylide and the carbonyl group are present within the same molecule.

This strategy is a powerful tool for the synthesis of various ring systems. For example, the Wittig reaction of o-formylbenzyltriphenylphosphonium chloride, which contains both the phosphonium salt and an aldehyde group, can lead to cyclization products like 1,2:5,6-dibenzocyclo-octatetraene. rsc.org The success of an intramolecular Wittig cyclization depends on factors such as the length and flexibility of the chain connecting the ylide and the carbonyl, which influences the favorability of ring formation.

Utilization as a Precursor for Stoichiometric and Catalytic Oxidizing Reagents

Benzyl(triphenyl)phosphanium chloride serves as a stable and convenient precursor for the synthesis of several potent oxidizing agents. By combining the bulky phosphonium cation with chromium(VI)-based anions, researchers have developed reagents with applications in selective organic transformations. These derivatives often exhibit enhanced stability, better solubility in organic solvents, and modified reactivity compared to traditional chromium oxidants.

Synthesis of Benzyl(triphenyl)phosphanium Chlorochromate (VI)

The synthesis of benzyl(triphenyl)phosphanium chlorochromate (VI) follows established methods for preparing analogous phosphonium and pyridinium (B92312) halochromates. While direct literature for this specific combination is not prevalent, the general procedure involves the reaction of benzyl(triphenyl)phosphanium chloride with chromium(VI) trioxide in the presence of hydrochloric acid. This acid-base and ion-exchange reaction typically yields the stable, solid chlorochromate salt, which can be isolated, purified, and stored for later use as an oxidizing agent. The large phosphonium cation imparts solubility in various non-aqueous solvents, making it a useful reagent in organic synthesis.

Synthesis of Benzyl(triphenyl)phosphanium Dichromate

Benzyl(triphenyl)phosphonium dichromate is a stable, orange powder that can be readily prepared and stored for extended periods without significant loss of activity. researchgate.net The synthesis is straightforward and involves mixing an aqueous solution of benzyl(triphenyl)phosphonium chloride with chromium(VI) trioxide (CrO₃) in 3N hydrochloric acid at room temperature. researchgate.net The resulting orange solid is collected and dried. This reagent is noted for its solubility in solvents like acetonitrile, chloroform (B151607), and dichloromethane, and slight solubility in less polar solvents such as carbon tetrachloride and ether. researchgate.net

Application in Selective Organic Oxidative Transformations

The chromium(VI)-based reagents derived from benzyl(triphenyl)phosphanium chloride are effective oxidants for various organic functional groups. Their utility is particularly noted in the selective oxidation of alcohols to carbonyl compounds and the oxidation of sulfur-containing compounds. researchgate.netorientjchem.org

Benzyl(triphenyl)phosphonium dichromate has been demonstrated as a mild and effective reagent for the oxidation of thiols and sulfides under aprotic, non-aqueous conditions. researchgate.net Similarly, analogous phosphonium chlorochromates are well-established as selective oxidants for primary and secondary alcohols, converting them to their corresponding aldehydes and ketones, respectively. researchgate.netasianpubs.org These reactions are typically clean, high-yielding, and benefit from the reagent's solubility in organic solvents. asianpubs.org The oxidation of benzyl (B1604629) alcohols to the corresponding benzaldehydes is a representative transformation. orientjchem.org

Table 1: Examples of Oxidative Transformations Using Phosphonium-Based Chromium (VI) Reagents

Substrate Reagent Product Solvent Yield (%)
Benzylic/Allylic Alcohols Phosphonium Chlorochromate Analogs Corresponding Aldehydes/Ketones Acetonitrile Good to Excellent
Thiols Benzyl(triphenyl)phosphonium Dichromate Disulfides Acetonitrile/Chloroform Not specified
Sulfides Benzyl(triphenyl)phosphonium Dichromate Sulfoxides Acetonitrile/Chloroform Not specified
Benzyl Alcohol Acidified Dichromate Benzaldehyde Aqueous Acetic Acid >85% orientjchem.org

Catalytic Activity in Heterocyclic Compound Synthesis

Beyond its role as a precursor, benzyl(triphenyl)phosphanium salts can function as catalysts in their own right, particularly in multicomponent reactions that are foundational to the synthesis of complex heterocyclic structures.

Solvent-Free Catalysis for Dihydropyrimidinone/Thione Synthesis

The Biginelli reaction, a one-pot cyclocondensation involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is a cornerstone for the synthesis of 3,4-dihydropyrimidinones (DHPMs) and their thio-analogs. nih.govnih.gov These heterocycles are of significant interest due to their wide range of biological activities. nih.govorientjchem.org In line with the principles of green chemistry, numerous efforts have focused on developing solvent-free conditions for this transformation, often employing a catalyst to improve reaction rates and yields. nih.govorientjchem.orgorganic-chemistry.org

Benzyl(triphenyl)phosphanium hydrochloride can act as an effective catalyst for this reaction. Under solvent-free heating conditions, a mixture of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea in the presence of a catalytic amount of the phosphonium salt affords the desired dihydropyrimidinone or dihydropyrimidinethione in high yields. nih.gov The catalyst is believed to activate the carbonyl group of the aldehyde, facilitating the formation of an acyl imine intermediate, which is the rate-determining step in the reaction mechanism. nih.govorganic-chemistry.org This methodology is noted for its operational simplicity, avoidance of volatile organic solvents, and the ability to produce a diverse range of substituted DHPMs. nih.govorientjchem.org

Table 2: Representative Examples of Solvent-Free Biginelli Reaction for DHPM Synthesis

Aldehyde β-Ketoester Urea/Thiourea Conditions Yield (%)
Benzaldehyde Ethyl Acetoacetate Urea Catalyst, 80-100°C High nih.govorganic-chemistry.org
4-Chlorobenzaldehyde Ethyl Acetoacetate Urea Catalyst, 80-100°C High nih.govorganic-chemistry.org
4-Nitrobenzaldehyde Ethyl Acetoacetate Urea Catalyst, 80-100°C High nih.govorganic-chemistry.org
Benzaldehyde Ethyl Acetoacetate Thiourea Catalyst, 80-100°C High nih.gov
4-Methoxybenzaldehyde Methyl Acetoacetate Urea Catalyst, 80-100°C High nih.govorganic-chemistry.org

Structural Characterization and Spectroscopic Analysis

Elucidation of Molecular and Crystal Structure via X-ray Diffraction

The asymmetric unit of the crystal structure consists of one benzyl(triphenyl)phosphanium cation, one chloride anion, and one molecule of water. The phosphorus atom at the center of the cation adopts a tetrahedral geometry, with the C–P–C bond angles ranging from 108.56 (12)° to 110.51 (11)°, values that are a slight deviation from the ideal 109.5° for a perfect tetrahedron. The measured P–C bond distances are in the range of 1.792 (2) to 1.800 (3) Å, which are comparable to those found in structurally related compounds.

The crystal packing is stabilized by an extensive network of hydrogen bonds. The chloride ion is linked to the water molecule through an O–H···Cl hydrogen bond. This primary interaction is further supported by C–H···Cl and C–H···O hydrogen bonds and C–H···π interactions, which collectively assemble a stable, three-dimensional supramolecular structure.

Crystal Structure Data for Benzyl(triphenyl)phosphanium Chloride Monohydrate
ParameterValue
Chemical FormulaC₂₅H₂₂P⁺·Cl⁻·H₂O
Formula Weight406.86
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.7368 (8)
b (Å)19.7474 (17)
c (Å)11.4170 (9)
β (°)109.728 (9)
Volume (ų)2066.4 (3)
Z4
Temperature (K)100

Advanced Spectroscopic Methodologies for Structural Confirmation and Purity Assessment

While X-ray diffraction provides static structural information on the crystalline solid, spectroscopic techniques are essential for confirming the structure in solution and for routine purity assessment.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of benzyl(triphenyl)phosphanium;hydrochloride in solution.

Proton (¹H) NMR: The ¹H NMR spectrum displays characteristic signals for the protons of the benzyl (B1604629) and triphenyl groups. The aromatic protons of the three phenyl rings attached to the phosphorus atom and the single benzyl ring typically appear as a complex multiplet in the range of δ 7.0–8.0 ppm. chemicalbook.comnih.gov A key diagnostic signal is that of the methylene (B1212753) (–CH₂–) protons of the benzyl group. These protons appear as a doublet due to coupling with the phosphorus-31 nucleus. chemicalbook.com In deuterated chloroform (B151607) (CDCl₃), this doublet can be observed around δ 2.28 ppm with a coupling constant (J) of 14 Hz. nih.gov

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides further structural confirmation by showing distinct signals for each unique carbon atom. The spectrum is characterized by several signals in the aromatic region (δ 110–140 ppm) corresponding to the phenyl and benzyl carbons. Coupling between the carbon and phosphorus atoms results in the splitting of signals for carbons close to the phosphorus center. The benzylic methylene carbon (–CH₂–) shows a characteristic doublet at approximately δ 30.2 ppm with a large P-C coupling constant of about 47 Hz. massbank.eu The carbon atom of the phenyl rings directly bonded to the phosphorus (ipso-carbon) appears as a doublet around δ 117.4 ppm with a large coupling constant of approximately 85 Hz. massbank.eu

Representative NMR Data for Benzyl(triphenyl)phosphanium Chloride in CDCl₃
NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H~7.0-8.0Multiplet-Aromatic Protons (C₆H₅)₃P & C₆H₅CH₂
¹H~2.28Doublet14Methylene Protons (P-CH₂)
¹³C134.5Singlet-Aromatic Carbon
¹³C133.8Doublet9Aromatic Carbon
¹³C131.0Doublet5Aromatic Carbon
¹³C129.6Doublet12Aromatic Carbon
¹³C128.3Singlet-Aromatic Carbon
¹³C127.8Singlet-Aromatic Carbon
¹³C127.0Doublet8Aromatic Carbon
¹³C117.4Doublet85Ipso-Aromatic Carbon (C-P)
¹³C30.2Doublet47Methylene Carbon (P-CH₂)

Infrared (IR) spectroscopy identifies the functional groups and vibrational modes within the molecule. The spectrum of this compound exhibits several characteristic absorption bands.

The presence of aromatic rings is confirmed by C–H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1600-1585 cm⁻¹ and 1500–1400 cm⁻¹. The aliphatic C–H stretching of the methylene group is observed just below 3000 cm⁻¹. A key feature for phosphonium (B103445) salts is the P⁺–C (phenyl) vibration, which gives rise to a strong band around 1107 cm⁻¹.

Characteristic IR Absorption Bands for Benzyl(triphenyl)phosphanium Chloride
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C–H StretchAromatic
3000-2850C–H StretchAliphatic (CH₂)
1600-1400C=C StretchAromatic Ring
~1107P⁺–C StretchPhosphonium Cation

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the benzyl(triphenyl)phosphanium cation. As an ionic and non-volatile salt, the compound is not suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), which is a technique reserved for volatile and thermally stable compounds. chemicalbook.com

Instead, "soft" ionization techniques such as Electrospray Ionization (ESI) are employed. In ESI-MS, the intact benzyl(triphenyl)phosphanium cation is observed. The analysis confirms the mass of the cation ([C₂₅H₂₂P]⁺), which has a calculated monoisotopic mass of 353.1459 g/mol . nih.gov The high-resolution mass spectrum shows a precursor ion with an m/z (mass-to-charge ratio) of 353.1454, corresponding to the intact cation [M]⁺. nih.gov

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the precursor ion is fragmented. Collision-induced dissociation (CID) of the m/z 353.1454 ion produces a characteristic fragmentation pattern, providing evidence for the compound's structure. Major fragments include ions at m/z 152.0619 and 91.0526, corresponding to biphenyl (B1667301) and tropylium (B1234903) cation fragments, respectively. nih.gov

Computational Chemistry and Mechanistic Theoretical Studies

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to understand the reactivity and reaction mechanisms of organic compounds, including phosphonium (B103445) salts like benzyl(triphenyl)phosphanium;hydrochloride.

One significant application of DFT for this compound is in the study of its role as a corrosion inhibitor for metals. Current time information in Edmonton, CA. Theoretical calculations help to understand the mechanism of inhibition by analyzing the electronic properties of the inhibitor molecule. Current time information in Edmonton, CA. DFT is used to calculate quantum chemical descriptors that correlate with the inhibition efficiency. Current time information in Edmonton, CA.

The electronic structure of benzyl(triphenyl)phosphanium chloride has been analyzed using DFT to understand its adsorption behavior on metal surfaces. The key parameters derived from these calculations are the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is associated with the electron-donating ability of a molecule; a higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of a metal, leading to better adsorption and corrosion inhibition. Conversely, the ELUMO represents the ability of the molecule to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for the reactivity of the inhibitor molecule. A smaller energy gap implies that the molecule can be polarized more easily, enhancing its adsorption on the metallic surface. Current time information in Edmonton, CA.

Below is a table summarizing the calculated quantum chemical parameters for benzyl(triphenyl)phosphanium cation from a DFT study.

ParameterValueSignificance
EHOMO-7.25 eVIndicates the electron-donating capability.
ELUMO-1.58 eVIndicates the electron-accepting capability.
Energy Gap (ΔE)5.67 eVRelates to the reactivity and polarizability of the molecule.
Dipole Moment (μ)18.02 DebyeInfluences the adsorption process through dipole-dipole interactions.

Data sourced from a DFT study on corrosion inhibition.

Furthermore, DFT calculations are instrumental in elucidating the mechanism of the Wittig reaction, where benzyl(triphenyl)phosphanium chloride serves as a precursor to the corresponding phosphonium ylide. udel.edu The reaction mechanism involves the deprotonation of the phosphonium salt to form the ylide, which then reacts with a carbonyl compound. masterorganicchemistry.com DFT can be used to model the transition states and intermediates of this reaction, providing insights into its stereoselectivity and reactivity. ucl.ac.uk Computational studies have shown that the Wittig reaction can proceed through a [2+2] cycloaddition mechanism, and DFT helps in understanding the energetics of this pathway. ucl.ac.uk

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and System Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique is particularly useful for understanding the intermolecular interactions and dynamics of systems in the condensed phase. While specific MD simulation studies focusing solely on this compound are not extensively documented, the behavior of similar phosphonium-based ionic liquids has been investigated, providing valuable insights. nih.gov

MD simulations of phosphonium salts in solution can reveal details about ion pairing and solvation. osti.govnih.govcore.ac.uk For this compound, simulations can model the interaction between the bulky benzyl(triphenyl)phosphanium cation and the chloride anion, as well as their interactions with solvent molecules. osti.gov These simulations can help in understanding how the compound behaves in different media, which is crucial for its application in phase-transfer catalysis. arxiv.org

In the context of corrosion inhibition, MD simulations can be used to model the adsorption of the benzyl(triphenyl)phosphanium cation on a metal surface. These simulations provide a dynamic picture of the formation of the protective inhibitor film. The simulations can show the orientation of the molecule on the surface and the strength of the interaction, complementing the static picture provided by DFT calculations. arxiv.org

The key insights that can be gained from MD simulations include:

Radial Distribution Functions (RDFs): These functions describe how the density of surrounding particles varies as a function of distance from a reference particle. RDFs can reveal the structure of the solvation shells around the cation and anion. scribd.com

Mean Squared Displacement (MSD): From the MSD, the diffusion coefficients of the ions can be calculated, providing information about their mobility in a given solvent.

Interaction Energies: MD simulations allow for the calculation of the interaction energies between different components of the system, such as ion-ion, ion-solvent, and ion-surface interactions.

Quantum Chemical Parameters for Reactivity and Adsorption Prediction

As introduced in the DFT section, several quantum chemical parameters are calculated to predict the reactivity and adsorption behavior of molecules. For benzyl(triphenyl)phosphanium chloride, these parameters are particularly relevant in the context of its application as a corrosion inhibitor, where adsorption onto a metal surface is the primary mode of action.

The following table details some of the key quantum chemical parameters and their role in predicting the performance of benzyl(triphenyl)phosphanium chloride as a corrosion inhibitor.

Quantum Chemical ParameterDefinitionRole in Prediction
Energy of the Highest Occupied Molecular Orbital (EHOMO) The energy of the outermost molecular orbital containing electrons.A higher EHOMO value indicates a greater ability to donate electrons, suggesting stronger adsorption on a metal surface through the formation of a coordinate bond.
Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) The energy of the innermost molecular orbital that is empty of electrons.A lower ELUMO value indicates a greater ability to accept electrons, which can also contribute to the adsorption process through back-donation from the metal.
Energy Gap (ΔE = ELUMO - EHOMO) The difference in energy between the LUMO and HOMO.A smaller energy gap suggests higher reactivity and lower stability of the molecule, which generally correlates with better inhibition efficiency as the molecule can interact more readily with the metal surface. Current time information in Edmonton, CA.
Dipole Moment (μ) A measure of the polarity of a molecule.A higher dipole moment can lead to stronger electrostatic interactions with the charged metal surface, thus enhancing adsorption.
Electron Affinity (A) The energy released when an electron is added to a neutral atom or molecule to form a negative ion. A = -ELUMORelates to the ability of the molecule to accept electrons.
Ionization Potential (I) The energy required to remove an electron from a neutral atom or molecule. I = -EHOMORelates to the electron-donating ability of the molecule.
Electronegativity (χ) The ability of an atom to attract shared electrons in a chemical bond. χ = (I + A) / 2Indicates the tendency of the molecule to attract electrons.
Global Hardness (η) A measure of the resistance to charge transfer. η = (I - A) / 2A lower hardness value (higher softness) indicates a more reactive molecule.
Fraction of Electrons Transferred (ΔN) The number of electrons transferred from the inhibitor molecule to the metal surface.A positive value indicates that the molecule donates electrons to the metal surface.

These parameters, derived from quantum chemical calculations, provide a theoretical basis for understanding and predicting the efficacy of benzyl(triphenyl)phosphanium chloride in applications such as corrosion inhibition and catalysis. Current time information in Edmonton, CA.nih.gov

Materials Science Applications: Corrosion Inhibition Studies

Inhibitory Mechanisms on Metal Surfaces: Adsorption Models and Isotherms

The fundamental mechanism by which benzyl(triphenyl)phosphanium;hydrochloride inhibits corrosion is through the adsorption of its molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The nature of this adsorption can be elucidated by fitting experimental data to various adsorption isotherms.

Research has shown that the adsorption of this compound on mild steel in 0.3 M phosphoric acid follows the El-Awady adsorption isotherm. du.ac.inresearchgate.net This model is particularly suited for describing the adsorption of inhibitor molecules that may occupy more than one active site on the metal surface. The adsorption process is primarily physical in nature, as indicated by kinetic and thermodynamic parameters such as the effective activation energy (Ea), Gibbs free energy of adsorption (ΔG°ads), and heat of adsorption (ΔH°ads). du.ac.inresearchgate.net

When used in conjunction with potassium iodide, the synergistic adsorption of benzyl(triphenyl)phosphonium chloride (BTPPC) and iodide ions on the mild steel surface is best described by the Temkin adsorption isotherm. du.ac.inelectrochemsci.org This isotherm takes into account the lateral interactions between the adsorbed species. The presence of iodide ions in the solution stabilizes the adsorption of the BTPPC molecules on the metal surface, leading to an enhanced inhibition efficiency. du.ac.inelectrochemsci.org

Table 1: Adsorption Isotherm Parameters for this compound (BTPPC)

Isotherm Model Applicability Key Findings Reference
El-Awady Adsorption of BTPPC alone on mild steel in H₃PO₄ Adsorption is primarily physical in nature. du.ac.inresearchgate.net
Temkin Synergistic adsorption of BTPPC and Iodide ions Accounts for lateral interactions between adsorbed species, indicating co-adsorption. du.ac.inelectrochemsci.org

Electrochemical Characterization of Corrosion Inhibition Performance

Electrochemical techniques are pivotal in assessing the effectiveness of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are two such methods that provide quantitative data on the inhibitor's performance.

Potentiodynamic polarization studies have consistently revealed that this compound acts as a mixed-type inhibitor for mild steel in 0.3 M phosphoric acid. du.ac.inresearchgate.netdu.ac.in This classification indicates that the compound impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The inhibition efficiency is observed to increase with a higher concentration of the inhibitor. du.ac.inresearchgate.net The presence of the inhibitor leads to a significant reduction in the corrosion current density (i_corr).

Table 2: Potentiodynamic Polarization Data for Mild Steel in 0.3 M H₃PO₄ with BTPPC

Inhibitor Concentration (M) Corrosion Potential (E_corr) (mV vs. SCE) Corrosion Current Density (i_corr) (µA/cm²) Inhibition Efficiency (%) Reference
0 -525 180 - du.ac.in
1x10⁻⁷ -520 50.5 71.9 du.ac.in
1x10⁻⁵ -518 35.8 80.1 du.ac.in

Data extracted from a study conducted at 298.15 K.

EIS is a powerful non-destructive technique used to investigate the properties of the inhibitor film and the kinetics of the electrochemical processes at the metal/solution interface. In the presence of this compound, the Nyquist plots for mild steel in phosphoric acid typically show a single depressed semicircle, indicating that the corrosion process is mainly controlled by a charge transfer process. du.ac.in

The diameter of this semicircle corresponds to the charge transfer resistance (R_ct), which is a measure of the resistance to corrosion. An increase in the concentration of the inhibitor leads to a larger semicircle, signifying an increase in R_ct and, consequently, a higher inhibition efficiency. du.ac.in The double-layer capacitance (C_dl) tends to decrease with increasing inhibitor concentration, which is attributed to the adsorption of the inhibitor molecules on the metal surface, displacing water molecules and decreasing the local dielectric constant.

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in 0.3 M H₃PO₄ with BTPPC

Inhibitor Concentration (M) Charge Transfer Resistance (R_ct) (Ω cm²) Double Layer Capacitance (C_dl) (µF/cm²) Inhibition Efficiency (%) Reference
0 45 150 - du.ac.in
1x10⁻⁷ 125 100 64.0 du.ac.in
1x10⁻⁵ 220 80 79.5 du.ac.in

Data extracted from a study conducted at 298.15 K.

Surface Morphological Analysis of Inhibitor Films via Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM)

To visually confirm the formation of a protective inhibitor film, surface analysis techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are employed. SEM images of mild steel surfaces exposed to the acidic solution without the inhibitor typically show a rough and damaged surface, characteristic of significant corrosion. In contrast, the surfaces treated with this compound exhibit a much smoother and more uniform morphology, indicating the formation of a protective layer that mitigates the corrosive attack. du.ac.indu.ac.in

AFM provides a three-dimensional profile of the surface, allowing for a quantitative assessment of surface roughness. Studies have shown a significant reduction in the average surface roughness of mild steel in the presence of the inhibitor, further corroborating the formation of a uniform and protective film on the metal surface. du.ac.in These results from surface morphological analyses are in good agreement with the findings from electrochemical measurements. du.ac.indu.ac.in

Synergistic Effects with Co-Inhibitors (e.g., Halide Ions) in Acidic Media

The corrosion inhibition efficiency of this compound can be significantly enhanced through synergistic interactions with certain co-inhibitors, particularly halide ions. The synergistic effect between benzyltriphenylphosphonium (B107652) chloride (BTPPC) and potassium iodide (KI) in 0.3 M phosphoric acid has been demonstrated. du.ac.inelectrochemsci.org

Emerging Research Directions and Future Perspectives

Role in Deep Eutectic Solvent Systems: Design Principles and Tunable Properties

Benzyl(triphenyl)phosphanium chloride is gaining significant attention for its role as a hydrogen bond acceptor (HBA) in the formulation of Deep Eutectic Solvents (DESs). These novel solvent systems, formed by mixing a quaternary ammonium (B1175870) or phosphonium (B103445) salt with a hydrogen bond donor (HBD), offer a greener and often more effective alternative to conventional organic solvents. The properties of these DESs can be finely tuned, making them highly versatile for a range of applications.

The design of DESs hinges on the principle of disrupting the crystal lattice of the individual components through hydrogen bonding, resulting in a mixture with a significantly lower melting point than its constituents. The choice of HBA and HBD is critical in determining the physicochemical properties of the resulting DES, such as viscosity, polarity, and conductivity. When benzyl(triphenyl)phosphanium chloride is used as the HBA, its bulky and non-coordinating nature influences the resulting solvent's characteristics.

The tunability of these phosphonium-based DESs is a key area of research. By systematically varying the hydrogen bond donor, researchers can create a library of solvents with a wide spectrum of properties. For instance, the combination of phosphonium salts with carboxylic acids has been explored to create DESs with varying acidities and solvating capabilities. researchgate.net The molar ratio of the HBA to the HBD is another crucial parameter that can be adjusted to fine-tune the properties of the DES. Furthermore, the addition of water can also modulate the polarity and viscosity of these systems.

A practical application of these designer solvents is in biomass processing. For example, a deep eutectic solvent composed of a phosphonium salt and a suitable HBD has been effectively used for the pretreatment of bamboo residue, demonstrating the potential of these systems in biorefineries. researchgate.net The ability to tailor the solvent properties allows for the selective dissolution and extraction of specific biomass components like lignin.

Table 1: Tunable Properties of Benzyl(triphenyl)phosphanium Chloride-Based Deep Eutectic Solvents

Hydrogen Bond Donor (HBD) Molar Ratio (HBA:HBD) Key Tunable Property Potential Application
Carboxylic Acids (e.g., Acetic Acid) Variable Acidity, Polarity Acid catalysis, Extractions
Alcohols (e.g., Ethylene Glycol) Variable Viscosity, Polarity Organic synthesis, Nanomaterial synthesis
Amides (e.g., Urea) Variable Hydrogen bonding capacity Biomass processing, Metal extraction
Phenols Variable Aromatic interactions Lignin dissolution, Specialty chemical synthesis

Development of New Phosphonium Salt Analogs with Tailored Reactivity and Selectivity

The inherent reactivity of the phosphonium ylide derived from benzyl(triphenyl)phosphanium chloride in the Wittig reaction has long been a cornerstone of organic synthesis. However, emerging research is focused on moving beyond this parent compound to develop novel analogs with tailored reactivity and selectivity for a broader range of applications.

One promising approach involves the incorporation of the benzyl(triphenyl)phosphonium moiety into a polymer backbone. This creates a recyclable catalyst with enhanced stability and ease of separation from the reaction mixture. For instance, a crosslinked polymer with a benzyl(triphenyl)phosphonium ionic liquid moiety has been synthesized and shown to be a highly active and stable catalyst for aza-Michael additions, a key reaction in the formation of carbon-nitrogen bonds. rsc.orgresearchgate.net This polymeric design not only facilitates catalyst recovery but also holds great potential for the development of green chemical processes. rsc.orgresearchgate.net

Another strategy for tailoring the properties of phosphonium salts involves modifying the substituents on the phosphorus atom or the benzyl (B1604629) group. By introducing different functional groups, researchers can influence the electronic and steric properties of the phosphonium salt, thereby fine-tuning its reactivity and selectivity in catalytic applications. For example, the synthesis of triphenylphosphonium derivatives of natural allylpolyalkoxybenzenes has been shown to significantly enhance their antiproliferative activity against various cancer cell lines. acs.org This demonstrates how the phosphonium group can be used to modulate the biological activity of complex molecules.

The development of these new analogs is not limited to catalytic applications. By strategically modifying the structure of benzyl(triphenyl)phosphanium chloride, researchers are creating new materials with unique properties. These tailored phosphonium salts are being investigated for use in areas such as materials science, where they can function as ionic liquids with specific thermal and electrochemical properties.

Advancements in Green and Sustainable Synthetic Methodologies Utilizing Benzyl(triphenyl)phosphanium Chloride

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. Benzyl(triphenyl)phosphanium chloride is at the forefront of this shift, with researchers developing innovative and environmentally benign methodologies that leverage its unique properties.

A significant advancement lies in the development of greener synthetic routes to the phosphonium salt itself. A patented method describes a simple, rapid, and mild process for preparing benzyl(triphenyl)phosphanium chloride in an aqueous solvent system. google.com This method boasts high purity and yield (up to 98%) and allows for the recycling of excess reagents and the aqueous solvent, thereby minimizing waste and energy consumption. google.com This represents a substantial improvement over traditional methods that often rely on volatile and hazardous organic solvents.

In its application, benzyl(triphenyl)phosphanium chloride is a highly effective phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. chemimpex.com This catalytic approach is inherently green as it can enhance reaction rates, improve yields, and often allows for the use of water as a solvent, reducing the reliance on organic solvents. chemimpex.com

Furthermore, the concept of catalyst recyclability is being addressed through the development of polymeric versions of related phosphonium salts. For example, a polymeric bis(triphenylphosphine)iminium chloride has been developed as a recyclable catalyst for halogen exchange and the coupling of carbon dioxide with epoxides. nih.gov This approach of immobilizing the catalyst on a polymer support allows for its easy recovery and reuse over multiple reaction cycles, aligning with the principles of a circular economy. nih.gov These advancements highlight the potential for designing more sustainable chemical processes by modifying and adapting well-established reagents like benzyl(triphenyl)phosphanium chloride.

Q & A

Q. What is the role of benzyl(triphenyl)phosphanium hydrochloride in the Wittig reaction, and how is it optimized for olefin synthesis?

Benzyl(triphenyl)phosphanium hydrochloride acts as a precursor to ylides in the Wittig reaction, facilitating carbon-carbon bond formation. To optimize its use:

  • Prepare the ylide by deprotonating the phosphonium salt with a strong base (e.g., sodium ethoxide) under anhydrous conditions .
  • Use fresh reagents to avoid hydrolysis of the ylide, as aged cinnamaldehyde may contain cinnamic acid, reducing reaction efficiency .
  • Monitor reaction progress via TLC or NMR to confirm intermediate formation.

Q. What safety protocols are critical when handling benzyl(triphenyl)phosphanium hydrochloride in the lab?

  • Work in a fume hood due to the lachrymatory and irritant nature of benzyl chloride, a precursor .
  • Avoid inhalation of triphenylphosphine dust, which is toxic .
  • Store the compound in a dry environment to prevent hydrolysis, and validate its purity before use .

Q. How is benzyl(triphenyl)phosphanium hydrochloride synthesized, and what are common impurities?

  • Synthesize via nucleophilic substitution: React triphenylphosphine with benzyl chloride in a refluxing solvent (e.g., toluene) for 1.5–2 hours .
  • Common impurities include unreacted triphenylphosphine or benzyl chloride. Purify by recrystallization from ethanol/water mixtures and characterize via melting point analysis or NMR .

Advanced Research Questions

Q. How does the steric and electronic environment of benzyl(triphenyl)phosphanium hydrochloride influence its reactivity in stabilizing carbocation intermediates?

The bulky triphenylphosphine group stabilizes carbocations through hyperconjugation and steric shielding. Compare with analogs like dibenzyl(diphenyl)phosphanium chloride ():

  • Use X-ray crystallography (as in ) to analyze bond lengths and charge distribution.
  • Conduct kinetic studies under varying solvent polarities to assess stabilization efficacy .

Q. What methodologies resolve contradictions in reported yields for phosphonium salt-mediated reactions?

Discrepancies often arise from:

  • Base strength : Stronger bases (e.g., LDA vs. NaOEt) affect ylide formation rates .
  • Solvent choice : Anhydrous THF vs. DMF alters reaction kinetics.
  • Purification techniques : Column chromatography vs. recrystallization impacts isolated yields. Validate protocols via controlled replicates and report detailed experimental conditions .

Q. How can benzyl(triphenyl)phosphanium hydrochloride be utilized in halogenation reactions, and what mechanistic pathways are involved?

The compound serves as a phase-transfer catalyst in iodination. For example:

  • In dichloroiodate-mediated reactions, the phosphonium ion enhances iodine electrophilicity.
  • Mechanistic studies (e.g., isotopic labeling or DFT calculations) reveal intermediates and transition states .
  • Optimize by adjusting stoichiometry and solvent polarity .

Q. What environmental risks are associated with phosphonium salts, and how can their aquatic toxicity be mitigated?

  • Triphenyl phosphate derivatives (structurally related) show Aquatic Chronic 1 toxicity ( ).
  • Mitigation strategies:
  • Use biodegradable quaternary salts (e.g., choline derivatives).
  • Implement waste neutralization protocols (e.g., hydrolysis under basic conditions) .

Q. How do alternative phosphonium salts compare in stabilizing reactive intermediates?

  • Steric effects : Triphenyl(3,4,5-trimethoxybenzyl)phosphonium salts ( ) offer enhanced solubility in polar solvents.
  • Electronic effects : Electron-withdrawing substituents increase ylide stability. Compare via Hammett plots or computational modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.